molecular formula C10H10N2S2 B2694475 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-95-3

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No.: B2694475
CAS No.: 338978-95-3
M. Wt: 222.32
InChI Key: AQWBXURLVHMIKX-UHFFFAOYSA-N
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Description

Introduction to 1,2,3-Thiadiazole Chemistry

Historical Development of 1,2,3-Thiadiazoles in Chemical Research

The study of 1,2,3-thiadiazoles traces its origins to the late 19th century, when systematic efforts to classify heterocyclic compounds led to the development of the Hantzsch–Widman nomenclature system. Early work focused on elucidating the structural peculiarities of these five-membered rings, which contain one sulfur atom and two nitrogen atoms in positions 1, 2, and 3. The Hurd–Mori reaction, reported in 1955, marked a pivotal advancement by enabling the synthesis of 1,2,3-thiadiazoles through the cyclization of acyl hydrazones with thionyl chloride. This method remains a cornerstone for preparing derivatives such as 3,4-dichloro-1,2,5-thiadiazole, which later served as a precursor for more complex analogs.

By the mid-20th century, researchers recognized the thermodynamic stability conferred by the aromatic nature of 1,2,3-thiadiazoles. The sulfur atom contributes one lone pair to the conjugated π-system, while the two nitrogen atoms provide additional electron density, resulting in a planar, delocalized structure. This aromaticity underpins the compound’s resistance to electrophilic substitution and its propensity for nucleophilic attack at the sulfur atom.

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole in Contemporary Research

The derivative this compound (C₁₀H₁₀N₂S₂) exemplifies the modularity of thiadiazole chemistry. Its structure features a methyl group at position 4 and a 4-methylphenylsulfanyl moiety at position 5 (Figure 1). The sulfanyl group (–S–) introduces steric bulk and electronic modulation, while the methyl substituents enhance lipophilicity.

Table 1. Key structural and electronic properties of this compound
Property Value or Description
Molecular formula C₁₀H₁₀N₂S₂
Molecular weight 222.3 g/mol
Aromaticity (π-EDDB~H~) 8.82 ē (indicating moderate delocalization)
Sulfur oxidation state –II
Key bond lengths C–S: 1.76 Å; N–N: 1.31 Å

The compound’s synthesis typically involves nucleophilic displacement reactions, where a thiolate anion attacks a pre-functionalized thiadiazole intermediate. Recent advances in solvent-free and microwave-assisted methods have improved yields and reduced reaction times for analogous derivatives.

Theoretical Significance of Sulfur-Containing Heterocycles

Sulfur’s dual role as an electron donor and acceptor makes thiadiazoles indispensable for studying charge-transfer processes. Density functional theory (DFT) calculations reveal that the sulfur atom in 1,2,3-thiadiazoles participates in hyperconjugation with adjacent nitrogen lone pairs, stabilizing the ring system by approximately 15–20 kcal/mol compared to non-aromatic analogs. This stabilization is critical for applications in organic electronics, where thiadiazoles serve as electron-deficient moieties in conjugated polymers.

Comparative studies with oxadiazoles (oxygen analogs) highlight sulfur’s superior polarizability. For instance, the C–S bond length in this compound (1.76 Å) exceeds the C–O bond in oxadiazoles (1.43 Å), facilitating greater orbital overlap with aromatic systems. This property enhances intermolecular interactions in solid-state materials, as evidenced by X-ray diffraction analyses.

Aromaticity and Electronic Structure Considerations

Aromaticity in 1,2,3-thiadiazoles arises from a cyclic, planar structure with (4n+2) π-electrons (n=1, 6 π-electrons). The π-electron density, quantified via the Electron Density of Delocalized Bonds (EDDB) method, measures 8.82 ē for the parent compound, indicating moderate delocalization. Bromine substitution at the para position of the phenyl ring increases electron deficiency (π-EDDB~H~ = 9.09 ē) without significantly altering aromaticity, as shown in Table 2.

Table 2. Aromaticity metrics for select thiadiazole derivatives
Compound π-EDDB~H~ (ē) IRCS (5-membered ring, nA/T)
1,2,3-Thiadiazole 8.82 11.7
4-Methyl derivative 8.95 11.4
Brominated analog 9.09 11.4

The Induced Ring Current Susceptibility (IRCS) further corroborates these findings, with values of 11.4–11.7 nA/T for the five-membered ring, confirming aromatic character. These electronic features make this compound a promising candidate for designing charge-transfer complexes and redox-active catalysts.

Properties

IUPAC Name

4-methyl-5-(4-methylphenyl)sulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c1-7-3-5-9(6-4-7)13-10-8(2)11-12-14-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBXURLVHMIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-methylbenzenethiol with appropriate diazotizing agents. One common method involves the reaction of 4-methylbenzenethiol with thionyl chloride to form 4-methylbenzenesulfenyl chloride, which is then reacted with hydrazine to form the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation has been shown to improve the efficiency and yield of the reaction, reducing reaction times and increasing selectivity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of various heterocyclic compounds. Specifically, it is utilized in the preparation of 5-[(4-methylphenyl)sulfinyl]- and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles through oxidation reactions involving hydrogen peroxide in acetic acid. The reaction yields significant derivatives that are essential for further chemical explorations.

Pharmacological Applications

Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole derivatives. For instance, derivatives synthesized from this compound have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to assess their efficacy, revealing minimum inhibitory concentrations (MIC) that indicate strong antibacterial potential .

Anti-inflammatory and Analgesic Properties
Research has highlighted the anti-inflammatory and analgesic activities of certain derivatives containing the thiadiazole moiety. The carrageenan-induced rat paw edema method was used to evaluate anti-inflammatory effects, while the tail flick method assessed analgesic properties. These studies suggest that compounds derived from this compound may serve as effective therapeutic agents .

Potential Anticancer Activity
The compound's structural features have led to investigations into its anticancer properties. Studies have indicated that derivatives with the thiadiazole structure exhibit cytostatic effects on cancer cells. This has prompted further research into their potential as anticancer agents .

Agricultural Applications

Crop Protection Agents
Recent patents have proposed the use of thiadiazole compounds, including this compound, as crop protection agents. These compounds demonstrate fungicidal properties that can be utilized to protect crops from various fungal diseases. The effectiveness of these compounds in agricultural settings underscores their versatility beyond pharmacological applications .

Data Tables

Application Area Description Key Findings
Chemical Synthesis Building block for heterocyclic compoundsYields various derivatives through oxidation reactions
Antimicrobial Activity Effective against Staphylococcus aureus and E. coliMIC values indicate strong antibacterial potential
Anti-inflammatory Evaluated using carrageenan-induced edema methodDemonstrated significant reduction in inflammation
Analgesic Properties Assessed via tail flick methodShowed promising analgesic effects
Agricultural Use Proposed as a crop protection agentEffective against fungal pathogens in crops

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity
    A study synthesized several derivatives of this compound and evaluated their antimicrobial activity using standard methods against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of common antibiotics like ofloxacin .
  • Pharmacological Evaluation for Anti-inflammatory Effects
    In another case study, researchers investigated the anti-inflammatory properties of synthesized thiadiazole derivatives using animal models. The results demonstrated a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biochemical processes and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sulfur Oxidation State Variations

  • Sulfonyl Derivative: 4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS: 206132-49-2) replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) group. Molecular Formula: C₁₅H₁₂N₂O₂S₂; Molar Mass: 316.4 g/mol. However, this substitution reduces nucleophilic reactivity compared to the sulfanyl analogue .
  • Sulfinyl Derivative :

    • 4-Methyl-5-(4-methylphenyl)sulfinyl-1,2,3-thiadiazole (CAS: 282523-13-1) features a sulfinyl (-SO-) group.
    • Intermediate oxidation state between sulfanyl and sulfonyl, offering moderate reactivity. This compound is isostructural with the sulfanyl variant but exhibits altered electronic properties .

Substituent Modifications on the Aromatic Ring

  • Chlorophenyl Analogues: 5-[(4-Chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS: Not specified) replaces the methyl group on the phenyl ring with chlorine. Biological Relevance: Demonstrated potent inhibition of glycolate oxidase (Ki = 0.8 µM) in crystallographic studies, attributed to the electron-withdrawing Cl group enhancing binding affinity . Comparison: The chloro substituent increases electronegativity, improving interactions with hydrophobic enzyme pockets compared to the methyl group in the parent compound.
  • Dichlorophenyl Analogues :

    • 5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS: 338978-71-5) introduces two Cl atoms at positions 3 and 4 of the phenyl ring.
    • Molecular Formula : C₉H₆Cl₂N₂S₂; Molar Mass : 288.77 g/mol.
    • Enhanced steric hindrance and lipophilicity may improve membrane permeability but reduce solubility .

Functional Group Additions

  • Carboxylic Acid Derivative :
    • 5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (C₁₀H₈N₂O₂S₂; MW: 252.31 g/mol) adds a carboxylic acid group at position 4.
    • The -COOH group introduces hydrogen-bonding capability, enhancing solubility and enabling salt formation (e.g., sodium salts), which are advantageous for pharmacokinetic optimization .

Heterocycle Replacements

  • Selenadiazole Analogues: 2-Methyl-5-[(4-aryl-1,2,3-selenadiazol-5-yl)sulfanyl]-1,3,4-thiadiazoles replace the 1,2,3-thiadiazole with a 1,2,3-selenadiazole. However, increased toxicity risks may limit therapeutic use .

Ring System Modifications

  • 1,2,4-Thiadiazole Derivatives :
    • 3-Chloro-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole (CAS: 494763-26-7) features a 1,2,4-thiadiazole ring.
    • Molecular Formula : C₁₀H₉ClN₂O₂S₂; Molar Mass : 288.77 g/mol.
    • The 1,2,4-isomer exhibits distinct regiochemistry, altering bond angles and torsional strain. This impacts molecular docking profiles compared to the 1,2,3-thiadiazole core .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Substituents Sulfur Oxidation State
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole 282523-13-1 C₁₀H₉N₂S₂ 221.32 4-Me, 5-(4-MePh-S-) Sulfanyl (-S-)
4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone 206132-49-2 C₁₅H₁₂N₂O₂S₂ 316.40 4-Ph, 5-(4-MePh-SO₂-) Sulfonyl (-SO₂-)
5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole 338978-71-5 C₉H₆Cl₂N₂S₂ 288.77 4-Me, 5-(3,4-Cl₂Ph-S-) Sulfanyl (-S-)
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid - C₁₀H₈N₂O₂S₂ 252.31 4-COOH, 5-(4-MePh-S-) Sulfanyl (-S-)

Biological Activity

4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a methyl group and a 4-methylphenyl sulfanyl substituent. Its molecular formula is C10_{10}H10_{10}N2_{2}S2_{2}, and it has a molecular weight of approximately 226.32 g/mol. The presence of sulfur and nitrogen atoms in its structure contributes to its unique reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. The following sections detail these activities based on various studies.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with notable potency against Bacillus cereus .

Anticancer Activity

The anticancer potential of the compound has been evaluated in various in vitro studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-7 (breast cancer)10.10
HepG2 (liver cancer)12.50
A549 (lung cancer)15.00

The mechanism underlying its anticancer activity involves the induction of apoptosis in cancer cells, as evidenced by increased markers of apoptotic cell death . Additionally, structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance cytotoxicity significantly.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, preliminary studies have suggested that this compound may exhibit anti-inflammatory effects. In animal models of inflammation, the compound reduced edema and inflammatory cytokine levels, indicating potential therapeutic applications in treating inflammatory diseases .

The biological activity of this thiadiazole derivative is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It has been shown to bind to various cellular receptors, disrupting normal signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and found that it outperformed standard antibiotics like penicillin .
  • Cytotoxicity in Cancer Models : In vivo experiments demonstrated that treatment with this compound significantly reduced tumor size in mice bearing tumors derived from MCF-7 cells .
  • Inflammation Reduction : Research indicated that administration in a carrageenan-induced paw edema model resulted in a marked decrease in paw swelling compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves copper-catalyzed cross-coupling reactions between 4-methyl-1,2,3-thiadiazole and 4-methylphenyl thiol. Key parameters include:

  • Catalyst : Copper(I) iodide or similar catalysts enhance coupling efficiency .
  • Temperature : Reactions are often conducted at 70–80°C to balance yield and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Column chromatography or recrystallization (ethanol/water) isolates the product. Yield optimization (60–85%) depends on stoichiometric ratios and inert atmosphere use .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.4 ppm) .
  • IR : Sulfanyl (C–S) stretches appear at 600–700 cm1^{-1}; thiadiazole ring vibrations at 1500–1600 cm1^{-1} .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/nP2_1/n) with unit cell parameters (e.g., a=16.8944a = 16.8944 Å, β=96.084\beta = 96.084^\circ) confirm molecular packing and bond angles .

Advanced Research Questions

Q. What strategies can address discrepancies in reported biological activities of thiadiazole derivatives?

  • Methodological Answer :

  • In Vitro Validation : Screen across multiple cancer cell lines (e.g., NCI-60 panel) to compare cytotoxicity profiles. For example, sulfonamide derivatives of thiadiazoles show variable IC50_{50} values depending on substituent electronic effects .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase). Adjust protonation states of the thiadiazole ring to match physiological pH .
  • Meta-Analysis : Cross-reference datasets from independent studies to identify outliers (e.g., conflicting IC50_{50} values) and test reproducibility under standardized conditions (e.g., ATP levels in kinase assays) .

Q. How can computational models predict the reactivity and interaction of this compound with biological targets?

  • Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the sulfanyl group often acts as a nucleophile .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein binding dynamics. Key parameters include solvation models (TIP3P water) and force fields (GAFF2) .
  • QSAR Models : Train regression models using descriptors like logPP, polar surface area, and Hammett constants to correlate structure with activity .

Q. What experimental approaches are used to investigate the electronic effects of substituents on the thiadiazole core?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potentials (e.g., +0.8 to +1.2 V vs. Ag/AgCl) to assess electron-donating/withdrawing effects of substituents. Methyl groups typically lower oxidation potential .
  • UV-Vis Spectroscopy : Monitor ππ\pi \rightarrow \pi^* transitions (250–300 nm) to evaluate conjugation effects. Electron-withdrawing groups (e.g., –NO2_2) redshift absorption maxima .
  • Single-Crystal Analysis : Compare bond lengths (e.g., C–S: 1.75–1.80 Å) and torsion angles to quantify steric/electronic influences .

Data Contradiction Analysis

Q. How to resolve conflicting data on the antimicrobial efficacy of thiadiazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Control variables include inoculum size and growth medium .
  • Resistance Profiling : Test against multidrug-resistant strains (e.g., MRSA) to distinguish broad-spectrum vs. narrow-spectrum activity .
  • Synergy Studies : Combine with known antibiotics (e.g., β-lactams) via checkerboard assays to identify additive/synergistic effects .

Theoretical Framework Integration

Q. How to align research on this compound with existing theories in medicinal chemistry?

  • Methodological Answer :

  • Ligand Efficiency Metrics : Calculate ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to benchmark against known kinase inhibitors .
  • Structure-Activity Relationships (SAR) : Map substituent effects (e.g., para-methyl vs. meta-chloro) onto bioactivity heatmaps to refine pharmacophore models .
  • Mechanistic Hypotheses : Link thiadiazole redox activity (e.g., ROS generation) to apoptosis pathways using Western blotting for caspase-3/9 activation .

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